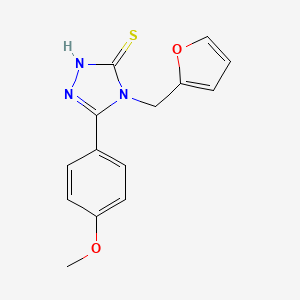![molecular formula C9H15Br2N3 B2986804 2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide CAS No. 2460751-17-9](/img/structure/B2986804.png)
2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide” is a chemical compound with the CAS Number: 2460751-17-9 . It has a molecular weight of 325.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H . This indicates the presence of a pyrrolopyrimidine core structure with an isopropyl group attached.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Vasodilator Research
A piperidino-pyrimidine vasodilator, potentially related to the chemical family of "2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine; dihydrobromide," was studied for its effectiveness in treating hypertension. The research demonstrated that this vasodilator, in combination with beta-adrenergic blockade, effectively lowered blood pressure in hypertensive patients. The study highlighted the pharmacodynamic interactions and potential therapeutic applications of pyrimidine derivatives in cardiovascular diseases (Gilmore, Weil, & Chidsey, 1970).
Antiviral Activity
Another study focused on 2',3'-didehydro-3'-deoxythymidine (d4T), a pyrimidine analogue with potent activity against HIV. While not the exact compound , this research underscores the importance of pyrimidine derivatives in developing antiviral therapeutics. The phase I trial indicated promising outcomes for patients with AIDS or AIDS-related complex, demonstrating the broader potential of pyrimidine-based compounds in medical research (Browne et al., 1993).
Genetic Variability in Metabolism
Research on dihydropyrimidine dehydrogenase (DPYD), the enzyme responsible for pyrimidine catabolism, has significant implications for personalized medicine. Studies have identified genetic polymorphisms affecting the metabolism of chemotherapeutic agents like fluorouracil. This research area, which may encompass compounds like "2-Propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine; dihydrobromide," highlights the genetic factors influencing drug metabolism and toxicity, thereby informing safer and more effective treatment protocols (Shin et al., 2013).
Pharmacogenetics and Drug Toxicity
The correlation between DPYD gene polymorphisms and the tolerance of fluorouracil-based chemotherapy underlines the importance of understanding genetic variability in drug responses. This research can contribute to more personalized and precise dosing strategies for compounds metabolized through similar pathways, reducing the risk of severe toxicity while maximizing therapeutic efficacy (Morel et al., 2006).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that similar compounds in the pyrrolo[3,4-d]pyrimidine class have been found to inhibit certain enzymes, such as cdk2 . This suggests that EN300-26979121 may also interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the potential inhibition of enzymes like cdk2, it could be inferred that the compound may affect cell cycle regulation and apoptosis .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that EN300-26979121 may have similar effects.
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s action .
Propriétés
IUPAC Name |
2-propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2BrH/c1-6(2)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,3,5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYITFWSIQTVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CNCC2=N1.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)

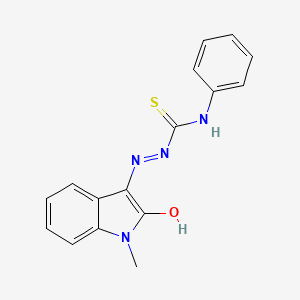

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)
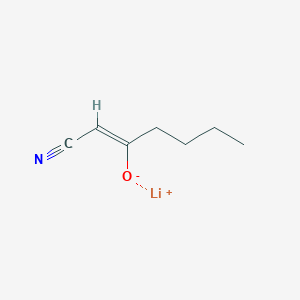
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)
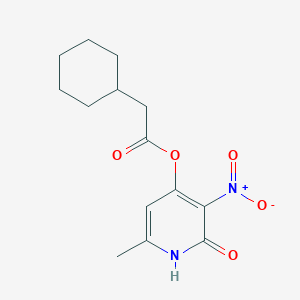
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)
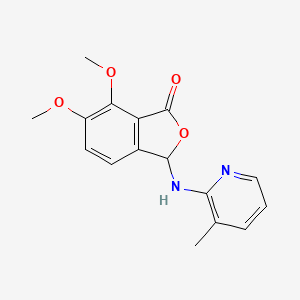
![N-(4-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2986741.png)
![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)
